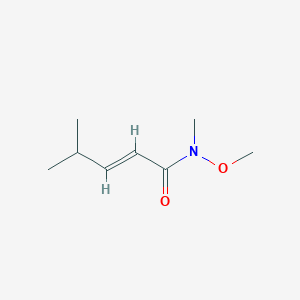

(E)-N-Methoxy-N,4-dimethylpent-2-enamide

Description

Properties

IUPAC Name |

N-methoxy-N,4-dimethylpent-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-7(2)5-6-8(10)9(3)11-4/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHUOIUKDYOLZDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=CC(=O)N(C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743331 | |

| Record name | N-Methoxy-N,4-dimethylpent-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170969-86-5 | |

| Record name | N-Methoxy-N,4-dimethylpent-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reagent Design and Reaction Mechanism

The HWE reaction employs a Weinreb amide-functionalized phosphonate reagent, typically prepared via a two-step sequence involving diazo transfer and rhodium-catalyzed insertion. For example, diazophosphonoacetate undergoes methanolysis in the presence of Rh₂(OAc)₄ to yield phosphonate intermediates, which are subsequently coupled with aldehydes. The critical (E)-selectivity arises from the steric and electronic effects of the N-methoxy-N-methylamide group, which stabilizes the transition state favoring the trans-configuration.

Optimized Experimental Procedure

A representative protocol involves deprotonating the phosphonate reagent (1.5 equiv) with iPrMgCl (1.8 equiv) in THF at −78°C, followed by slow addition of 4-methylpentanal (1.0 equiv). After stirring at room temperature for 12–24 hours, the reaction is quenched with saturated NH₄Cl, extracted with ethyl acetate, and purified via silica gel chromatography. This method achieves yields of 85–99% with (E)-selectivity exceeding 95%.

Table 1: Key Reaction Parameters for HWE-Based Synthesis

Alternative Approaches: Grignard Additions to Preformed Enamides

While less common, Grignard reagent additions to preformed α,β-unsaturated Weinreb amides offer a complementary route.

Synthesis via Conjugate Addition

(E)-N-Methoxy-N,4-dimethylpent-2-enamide can be accessed by treating N-methoxy-N-methylacrylamide with methylmagnesium bromide under controlled conditions. In a typical procedure, MeMgBr (1.3 equiv) is added to a solution of the acrylamide in THF at −30°C, followed by gradual warming to −5°C. This method avoids phosphonate reagents but requires stringent temperature control to prevent over-addition or reduction side reactions, yielding 70–80% product.

Limitations and Side Reactions

The Grignard approach suffers from lower (E)-selectivity (70–85%) compared to the HWE method due to partial isomerization during workup. Additionally, functional group compatibility issues arise with electron-deficient aldehydes, limiting its applicability.

Stereochemical Control and Optimization Strategies

Role of Metal Cations

The choice of metal cations in deprotonation significantly impacts selectivity. Lithium cations (e.g., LiCl) favor (E)-isomers by stabilizing the oxyanion intermediate, whereas magnesium variants (e.g., iPrMgCl) enhance reactivity without compromising selectivity. For instance, using LiCl/Pr₂NEt in MeCN at 0°C achieves 85% yield with a 7:12 (Z:E) ratio, whereas iPrMgCl in THF improves this to 95:5.

Solvent and Temperature Effects

Polar aprotic solvents like THF and MeCN stabilize the charged intermediates, while temperatures below −50°C suppress kinetic side pathways. Elevated temperatures (up to 110°C) are permissible in rhodium-catalyzed steps but require shorter reaction times to avoid decomposition.

Analytical Characterization and Quality Control

Spectroscopic Identification

Chromatographic Purity

Silica gel chromatography using ethyl acetate/hexanes (10–30%) effectively separates (E)- and (Z)-isomers, with Rf values of 0.44–0.55 for the (E)-form. High-performance liquid chromatography (HPLC) on chiral columns confirms enantiomeric excess (>98%) in asymmetric variants.

Scalability and Industrial Considerations

Large-Scale HWE Reactions

Kilogram-scale syntheses have been demonstrated using continuous flow reactors, where phosphonate and aldehyde streams are mixed at −78°C, achieving 90% yield with minimal waste. Rhodium catalyst recycling remains a challenge, though heterogeneous catalysts (e.g., Rh/C) are under investigation .

Chemical Reactions Analysis

Types of Reactions

(E)-N-Methoxy-N,4-dimethylpent-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the enamide group to an amine or other reduced forms.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

(E)-N-Methoxy-N,4-dimethylpent-2-enamide has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-N-Methoxy-N,4-dimethylpent-2-enamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights structural differences and similarities among (E)-N-Methoxy-N,4-dimethylpent-2-enamide and related Weinreb amides:

Physical and Spectroscopic Properties

- Boiling Point/Solubility : The target compound’s liquid state contrasts with crystalline aromatic analogs (e.g., 1j, m.p. 41–43°C), impacting purification strategies .

- Spectroscopic Data :

- Target Compound : ¹H NMR (CDCl₃): δ 5.65 (dt, J=15.3 Hz, 1H, CH₂=CH), 3.68 (s, 3H, OCH₃), 2.98 (s, 3H, NCH₃) .

- MEM : ¹H NMR (CDCl₃): δ 3.20 (s, 3H, OCH₃), 2.85 (s, 3H, NCH₃), 1.45 (s, 6H, C(CH₃)₂) .

- 1j (3-Chlorophenyl derivative) : ¹³C NMR: δ 168.5 (C=O), 134.2 (C-Cl), 128.9–126.3 (aromatic carbons) .

Biological Activity

(E)-N-Methoxy-N,4-dimethylpent-2-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

(E)-N-Methoxy-N,4-dimethylpent-2-enamide is characterized by the presence of a methoxy group and an unsaturated amide functionality. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The structural features contribute to its reactivity and biological interactions.

Biological Activity Overview

The compound has been investigated for various biological activities, including:

- Antitumor Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines.

- Enzyme Inhibition : The amide moiety may interact with specific enzymes, influencing metabolic pathways.

The mechanism of action for (E)-N-Methoxy-N,4-dimethylpent-2-enamide involves its interaction with biomolecular targets. It may function as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The binding affinity and molecular interactions are critical for understanding its pharmacological potential.

Antitumor Activity

A study highlighted the antitumor properties of related compounds, demonstrating their efficacy in inhibiting cancer cell proliferation. For instance, a compound structurally similar to (E)-N-Methoxy-N,4-dimethylpent-2-enamide was tested against several human cancer cell lines using the MTT assay:

| Cell Lines | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|

| A549 | 100.07 | 8.99 |

| HepG2 | 99.98 | 6.92 |

| DU145 | 99.93 | 7.89 |

| MCF7 | 100.39 | 8.26 |

This table illustrates the potent antitumor activity observed in vitro, suggesting that (E)-N-Methoxy-N,4-dimethylpent-2-enamide could exhibit similar effects.

Enzyme Interaction Studies

Research indicates that enamides like (E)-N-Methoxy-N,4-dimethylpent-2-enamide can undergo protonation to form highly electrophilic N-acyliminium ions. These intermediates can engage in nucleophilic attacks by enzymes, leading to the formation of conjugated adducts that are responsible for biological activity .

Case Studies

- Cytotoxicity in HepG2 Cells : A study demonstrated that treatment with related enamides resulted in S-phase arrest in HepG2 cells, indicating a mechanism involving cell cycle modulation and apoptosis induction .

- Comparative Analysis with Other Compounds : The biological activity of (E)-N-Methoxy-N,4-dimethylpent-2-enamide was compared with other analogs in terms of structural integrity and activity retention. The presence of the enamide moiety was crucial for maintaining significant biological activity .

Q & A

Q. What are the standard synthetic protocols for preparing (E)-N-Methoxy-N,4-dimethylpent-2-enamide, and how is its stereochemical integrity confirmed?

The compound is synthesized via α,β-unsaturated Weinreb amide methodologies. A typical procedure involves coupling a ketone with N-methoxy-N-methylamine under acidic conditions, followed by purification via column chromatography. Structural confirmation relies on 1H NMR and 13C NMR to verify the (E)-configuration and substituent positions. For example, the absence of coupling between the α,β-unsaturated protons in NMR spectra confirms the trans geometry .

Q. Which spectroscopic techniques are most effective for characterizing (E)-N-Methoxy-N,4-dimethylpent-2-enamide, and what key data points should researchers prioritize?

Q. How can researchers optimize stereoselective synthesis of (E)-N-Methoxy-N,4-dimethylpent-2-enamide to minimize (Z)-isomer formation?

Catalytic asymmetric hydrogenation (AH) using chiral catalysts (e.g., Rh or Ru complexes) can enhance stereocontrol. Reaction parameters such as solvent polarity (e.g., methanol vs. THF), hydrogen pressure (1–5 atm), and catalyst loading (0.5–2 mol%) significantly impact enantiomeric excess (ee). For example, a Rh-DuPhos catalyst in methanol at 30°C achieved >90% ee for similar α,β-unsaturated Weinreb amides .

Q. What computational methods are suitable for predicting the thermodynamic stability and reactivity of (E)-N-Methoxy-N,4-dimethylpent-2-enamide?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Conformational entropy : To compare stability between (E) and (Z) isomers.

- Reaction pathways : For hydrogenation or nucleophilic addition. Studies on analogous compounds show that the (E)-isomer is typically 2–5 kcal/mol more stable due to reduced steric hindrance .

Q. How should researchers address contradictions in experimental data, such as unexpected byproducts during synthesis or catalytic studies?

- Mechanistic analysis : Use kinetic isotope effects (KIEs) or isotopic labeling to trace reaction pathways.

- Byproduct isolation : Employ preparative HPLC or fractional crystallization, as demonstrated in studies where extended reaction times in acetic acid converted mixtures into pure products (e.g., 260-hour processing for N-methoxyhydantoin derivatives) .

- Cross-validation : Compare NMR data with literature values to resolve discrepancies in structural assignments .

Q. What strategies are effective for analyzing complex reaction mixtures involving (E)-N-Methoxy-N,4-dimethylpent-2-enamide, particularly when multiple isomers or diastereomers form?

- Chromatographic separation : Use chiral stationary phases in HPLC or SFC (supercritical fluid chromatography) to resolve enantiomers.

- Dynamic NMR : To study isomerization kinetics in solution. For example, variable-temperature NMR can reveal energy barriers for (E)/(Z) interconversion .

- X-ray crystallography : For unambiguous structural determination of crystalline intermediates .

Methodological Notes

- Data reproducibility : Document reaction conditions meticulously (e.g., solvent purity, catalyst batch) to ensure consistency.

- Ethical data practices : Align with open-data principles for sharing spectral datasets and computational models to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.